molecular formula C18H14F2N2O2S2 B15190601 dl-2,2'-Bis(p-fluorophenyl)(3,3'-bithiazolidine)-4,4'-dione CAS No. 95035-82-8

dl-2,2'-Bis(p-fluorophenyl)(3,3'-bithiazolidine)-4,4'-dione

Cat. No.: B15190601
CAS No.: 95035-82-8
M. Wt: 392.4 g/mol
InChI Key: OSSKXWAHAQAUEH-UHFFFAOYSA-N
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Description

dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione: is a synthetic organic compound that belongs to the class of bithiazolidines. These compounds are characterized by the presence of two thiazolidine rings, which are five-membered heterocyclic rings containing both sulfur and nitrogen atoms. The presence of fluorophenyl groups adds unique properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione typically involves the condensation of p-fluorobenzaldehyde with a thiazolidine derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiazolidine rings, converting them to more reduced forms.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may have potential applications in biological research, particularly in studying the interactions of thiazolidine derivatives with biological targets. Its fluorophenyl groups could enhance its binding affinity to certain proteins or enzymes.

Medicine

In medicine, similar compounds have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The specific biological activity of dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione would require further research.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione would depend on its specific interactions with molecular targets. Thiazolidine derivatives are known to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bis(phenyl)(3,3’-bithiazolidine)-4,4’-dione: Lacks the fluorine atoms, which may result in different chemical and biological properties.

    2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions.

    2,2’-Bis(p-methylphenyl)(3,3’-bithiazolidine)-4,4’-dione: The presence of methyl groups can influence the compound’s solubility and reactivity.

Uniqueness

The presence of fluorophenyl groups in dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione makes it unique compared to other bithiazolidine derivatives. Fluorine atoms can significantly alter the compound’s electronic properties, reactivity, and interactions with biological targets, potentially leading to unique applications and activities.

Properties

CAS No.

95035-82-8

Molecular Formula

C18H14F2N2O2S2

Molecular Weight

392.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14F2N2O2S2/c19-13-5-1-11(2-6-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-3-7-14(20)8-4-12/h1-8,17-18H,9-10H2

InChI Key

OSSKXWAHAQAUEH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)F)N3C(SCC3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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